Quinoline-4-boronic Acid: A Comprehensive Technical Guide for Advanced Research
Quinoline-4-boronic Acid: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth exploration of quinoline-4-boronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis, and key applications, with a particular focus on its role in drug discovery as a precursor to potent kinase inhibitors. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important chemical entity.
Core Compound Identification and Properties
Quinoline-4-boronic acid is a heterocyclic aromatic compound containing a quinoline nucleus substituted with a boronic acid functional group at the 4-position.
Molecular Formula: C₉H₈BNO₂[1][2]
Molecular Weight: 172.98 g/mol [1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of quinoline-4-boronic acid is crucial for its effective use in synthesis and for predicting its behavior in biological systems.
| Property | Value | Source |
| Physical Form | White solid/powder | [3] |
| Melting Point | 144.0°C to 145.0°C (for the related quinoline-6-boronic acid) | [4] |
| Boiling Point | 400.3 ± 37.0 °C (Predicted) | [3] |
| Density | 1.28 g/cm³ (Predicted) | [3] |
| pKa | 3.70 ± 0.30 (Predicted) | [3] |
| Solubility | Sparingly soluble in cold water, dissolves readily in hot water and most organic solvents.[5] Phenylboronic acids, in general, exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[6][7] |
Note: Some of the physicochemical data, particularly for quinoline-4-boronic acid itself, are predicted. Experimental data for closely related analogs are provided for reference. Researchers should verify these properties for their specific applications.
Stability and Storage
Arylboronic acids can be unstable under certain conditions, prone to protodeboronation, especially in aqueous basic solutions.[8] For long-term storage, it is recommended to keep quinoline-4-boronic acid in an inert atmosphere and store it in a freezer at -20°C.[3]
Synthesis of Quinoline-4-boronic Acid
The synthesis of quinoline-4-boronic acid is most commonly achieved through a palladium-catalyzed Miyaura borylation of a suitable quinoline precursor, followed by hydrolysis of the resulting boronate ester.
Synthetic Strategy Overview
The primary route involves the reaction of 4-chloroquinoline with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This yields the pinacol ester of quinoline-4-boronic acid, which is a stable and easily purifiable intermediate.[9] Subsequent hydrolysis of the pinacol ester affords the desired quinoline-4-boronic acid.
Caption: Synthesis of Quinoline-4-boronic acid.
Detailed Experimental Protocol: Two-Step Synthesis from 4-Chloroquinoline
Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (Pinacol Ester)
This protocol is adapted from a general procedure for the Miyaura borylation of aryl halides.[9]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloroquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane as the solvent. To this suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.03 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired pinacol ester.
Step 2: Hydrolysis to Quinoline-4-boronic acid
-
Hydrolysis: Dissolve the purified quinoline-4-boronic acid pinacol ester in a mixture of tetrahydrofuran (THF) and 1 M aqueous hydrochloric acid (HCl).
-
Reaction Conditions: Stir the mixture at room temperature for 2-4 hours.
-
Isolation: After the hydrolysis is complete, extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain quinoline-4-boronic acid.
Applications in Organic Synthesis and Drug Discovery
Quinoline-4-boronic acid is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Its application is particularly significant in the synthesis of biologically active molecules.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures.[10] Quinoline-4-boronic acid serves as an excellent coupling partner in these reactions.
Caption: Suzuki-Miyaura Cross-Coupling Reaction.
Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: In a reaction vessel, combine quinoline-4-boronic acid (1.2 eq), the aryl or heteroaryl halide (1.0 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Solvent and Catalyst: Add a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd(dppf)Cl₂, to the reaction mixture.
-
Reaction Conditions: Heat the reaction to 80-120 °C and monitor its progress.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by an appropriate method, such as recrystallization or column chromatography.
Role in the Synthesis of Kinase Inhibitors
Quinoline-containing compounds are prevalent in medicinal chemistry due to their wide range of biological activities. Quinoline-4-boronic acid is a key intermediate in the synthesis of inhibitors for several important kinases, including Homeodomain-Interacting Protein Kinase 2 (HIPK2) and Receptor-Interacting Protein Kinase 2 (RIPK2).
HIPK2 is a serine/threonine kinase that plays a crucial role in cell proliferation, apoptosis, and developmental processes.[11] Dysregulation of HIPK2 is implicated in various diseases, including cancer and fibrosis.[12] Boron-containing quinoline derivatives have emerged as potential HIPK2 inhibitors.[13]
HIPK2 Signaling Pathway Overview:
HIPK2 is a key regulator of the p53 tumor suppressor pathway. Upon DNA damage, HIPK2 phosphorylates p53 at Ser46, leading to the activation of pro-apoptotic genes.[14] HIPK2 also influences other signaling pathways, including Wnt/β-catenin and TGF-β.[12][15]
Caption: Simplified RIPK2-NF-κB Signaling Pathway.
Safety and Handling
Quinoline-4-boronic acid should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, remove to fresh air. If on skin, wash with plenty of soap and water.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
Quinoline-4-boronic acid is a highly valuable and versatile building block for organic chemists and medicinal chemists. Its utility in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling, combined with the significant biological activities of the resulting quinoline derivatives, underscores its importance in modern drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel therapeutics and functional materials.
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NIH. (n.d.). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. [Link]
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